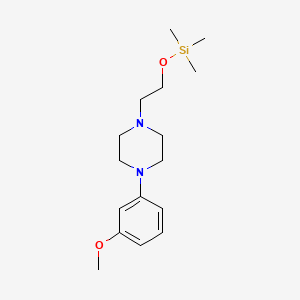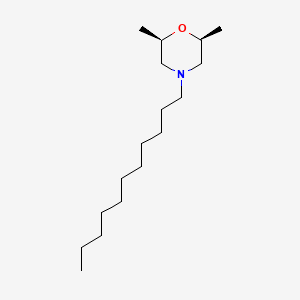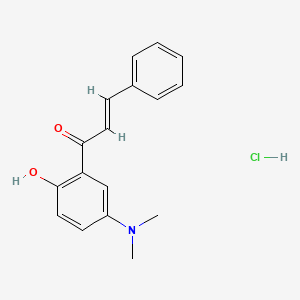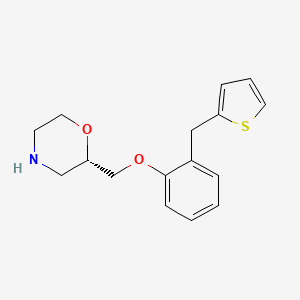
Piperazine, 1-(3-methoxyphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-(3-methoxyphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- is a complex organic compound that belongs to the piperazine family Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(3-methoxyphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- typically involves multiple steps. One common approach is to start with the piperazine core and introduce the methoxyphenyl group through a nucleophilic aromatic substitution reaction. The trimethylsilyloxyethyl group can be introduced via a silylation reaction using trimethylsilyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Piperazine, 1-(3-methoxyphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The compound can be reduced to remove the methoxy group, yielding a simpler piperazine derivative.
Substitution: The trimethylsilyloxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Phenol derivatives.
Reduction: Simplified piperazine derivatives.
Substitution: Piperazine derivatives with various functional groups replacing the trimethylsilyloxyethyl group.
Aplicaciones Científicas De Investigación
Piperazine, 1-(3-methoxyphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Piperazine, 1-(3-methoxyphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- involves its interaction with specific molecular targets. The methoxyphenyl group can interact with aromatic residues in proteins, while the piperazine core can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Methoxyphenyl)piperazine: Lacks the trimethylsilyloxyethyl group, making it less versatile in chemical reactions.
4-(2-Hydroxyethyl)-1-(3-methoxyphenyl)piperazine: Similar structure but with a hydroxyethyl group instead of a trimethylsilyloxyethyl group.
Uniqueness
Piperazine, 1-(3-methoxyphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- is unique due to the presence of both the methoxyphenyl and trimethylsilyloxyethyl groups
Propiedades
Número CAS |
118161-81-2 |
|---|---|
Fórmula molecular |
C16H28N2O2Si |
Peso molecular |
308.49 g/mol |
Nombre IUPAC |
2-[4-(3-methoxyphenyl)piperazin-1-yl]ethoxy-trimethylsilane |
InChI |
InChI=1S/C16H28N2O2Si/c1-19-16-7-5-6-15(14-16)18-10-8-17(9-11-18)12-13-20-21(2,3)4/h5-7,14H,8-13H2,1-4H3 |
Clave InChI |
BHCHDDHSBZXYDX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)N2CCN(CC2)CCO[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;sulfate](/img/structure/B12713640.png)











![disodium;2,20-dichloro-4,22-dioxa-18,36-diazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1(36),2,5(17),6,8(13),9,11,15,18,20,23(35),24,26,28,30,33-hexadecaene-11,12-disulfonate](/img/structure/B12713697.png)
